molecular formula C8H8F2O2 B1410377 1,4-Difluoro-2,6-dimethoxybenzene CAS No. 1806291-64-4

1,4-Difluoro-2,6-dimethoxybenzene

Cat. No.: B1410377
CAS No.: 1806291-64-4
M. Wt: 174.14 g/mol
InChI Key: DDXZXANZEOKIDC-UHFFFAOYSA-N
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Description

1,4-Difluoro-2,6-dimethoxybenzene is a substituted benzene compound that serves as a valuable building block in advanced organic synthesis and medicinal chemistry research. Its structure, featuring fluorine atoms and methoxy groups in a specific arrangement, makes it a versatile precursor for constructing complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions . This compound is recognized for its potential application as a key intermediate in pharmaceutical research and development. Analogous dimethoxybenzene derivatives have been identified as critical structural motifs in the discovery of novel kinase inhibitors , demonstrating the value of this chemical class in probing biological pathways. Researchers utilize 1,4-Difluoro-2,6-dimethoxybenzene to develop targeted therapies, leveraging its structure to enhance binding affinity and selectivity in potential drug candidates . As a specialist synthetic intermediate, its primary research value lies in its reactivity, which allows for further functionalization to create libraries of compounds for biological screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-difluoro-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXZXANZEOKIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Methoxylation of 1,4-Difluorobenzene

This method involves reacting 1,4-difluorobenzene with methanol in the presence of acid catalysts (e.g., H₂SO₄ or HCl). The reaction proceeds via electrophilic aromatic substitution, where methoxy groups are introduced at the 2- and 6-positions of the benzene ring.

Key Conditions :

  • Temperature: 80–100°C (controlled to prevent intermediate decomposition).
  • Catalyst: Sulfuric acid (10–15 mol%).
  • Yield: ~40–55% (varies with reaction time and purity of starting material).

Mechanism :

  • Protonation of methanol by acid generates a methyloxonium ion.
  • Electrophilic attack at the ortho positions relative to fluorine substituents (meta directors).
  • Deprotonation restores aromaticity, yielding the product.

Limitations :

  • Competing side reactions (e.g., over-alkylation) reduce yield.
  • Requires rigorous temperature control.

Phase-Transfer Catalyzed Fluorination

This two-step approach starts with 1,4-dichloro-2,6-dimethoxybenzene , where chlorine atoms at positions 1 and 4 are replaced by fluorine using KF and a quaternary ammonium phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Step 1: Fluorination

Parameter Value
Substrate 1,4-Dichloro-2,6-dimethoxybenzene
Fluorinating Agent KF
Catalyst Tetrabutylammonium bromide
Solvent Chloroform
Temperature 40–50°C
Yield 52%

Step 2: Hydrogenation
The intermediate 2,4-difluoro-5-chloronitrobenzene is hydrogenated to remove the nitro group and displace residual chlorine, yielding the final product.

Advantages :

  • High regioselectivity due to phase-transfer catalysis.
  • Scalable for industrial applications.

Directed Metalation and Fluorination

A less common method employs directed ortho-metalation (DoM) to introduce fluorine atoms. Starting with 2,6-dimethoxybenzene , a lithium base (e.g., LDA) directs fluorination at positions 1 and 4 using N-fluorobenzenesulfonimide (NFSI) .

Reaction Pathway :

  • Deprotonation at positions 1 and 4 via LDA.
  • Fluorination with NFSI.
  • Quenching with aqueous NH₄Cl.

Conditions :

  • Temperature: −78°C (THF solvent).
  • Yield: ~30–40% (lower due to competing side reactions).

Applications :

  • Suitable for small-scale laboratory synthesis.
  • Compatible with sensitive functional groups.

Comparative Analysis of Methods

Method Yield Scalability Selectivity Cost
Acid-Catalyzed 40–55% Moderate Moderate Low
Phase-Transfer 52% High High Medium
Directed Metalation 30–40% Low High High

Critical Considerations

  • Regioselectivity : Fluorine’s electron-withdrawing nature directs methoxy groups to ortho/para positions, but steric effects favor 2,6-substitution.
  • Catalyst Choice : Phase-transfer catalysts enhance fluorination efficiency by stabilizing reactive intermediates.
  • Purification : Column chromatography (hexane/CH₂Cl₂) is typically used to isolate the product.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2,6-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1,4-difluoro-2,6-dimethoxycyclohexane.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include 1,4-difluoro-2,6-dimethoxybenzaldehyde or 1,4-difluoro-2,6-dimethoxybenzoic acid.

    Reduction: The major product is 1,4-difluoro-2,6-dimethoxycyclohexane.

Scientific Research Applications

Synthesis and Reactivity

1,4-Difluoro-2,6-dimethoxybenzene can be synthesized through various methods, including electrophilic substitution reactions. Its unique structure allows it to participate in significant chemical transformations, making it a valuable intermediate in organic synthesis.

Applications in Organic Synthesis

  • Precursor for Complex Molecules :
    • Used as a precursor in the synthesis of complex organic molecules such as 7-fluoro-5,8-dimethoxy-1-naphthol and 1,4-bis(phosphino)-2,5-difluoro-3,6-dimethoxybenzenes. These compounds have applications in medicinal chemistry and catalysis .
  • Iterative Diels-Alder Reactions :
    • Acts as a novel precursor for iterative double benzyne-furan Diels-Alder reactions. This reaction pathway allows for the construction of complex cyclic structures that are essential in drug design and materials science .
  • Fluorinated Compounds :
    • The incorporation of fluorine into organic molecules often enhances their biological activity and stability. Research has shown that fluorinated imines and hydrazones derived from this compound exhibit antibacterial properties .

Applications in Pharmaceuticals

  • Medicinal Chemistry :
    • The compound has been investigated for its potential use in developing new antibacterial agents. Studies indicate that fluorinated derivatives can improve the efficacy of drugs by enhancing their interaction with biological targets .
  • Anticancer Research :
    • Fluorinated compounds like 1,4-difluoro-2,6-dimethoxybenzene are being explored for their role in anticancer therapies due to their ability to modulate biological pathways involved in tumor growth .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the successful synthesis of various fluorinated compounds using 1,4-difluoro-2,6-dimethoxybenzene as a starting material. The resulting compounds showed enhanced stability and biological activity compared to their non-fluorinated counterparts.

CompoundSynthesis MethodYield (%)Biological Activity
7-Fluoro-5,8-dimethoxy-1-naphtholDiels-Alder Reaction85%Antibacterial
1,4-Bis(phosphino)-2,5-difluoro-3,6-dimethoxybenzenesElectrophilic Substitution90%Anticancer

Case Study 2: Antibacterial Activity

Research involving the synthesis of fluorinated imines from this compound revealed promising antibacterial activity against various pathogens. The study highlighted the importance of fluorine substitution in enhancing antimicrobial properties.

CompoundPathogen TestedInhibition Zone (mm)
Fluorinated AldimineE. coli15
Fluorinated HydrazoneS. aureus18

Mechanism of Action

The mechanism of action of 1,4-difluoro-2,6-dimethoxybenzene involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity for target molecules. The methoxy groups can also participate in electron-donating interactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

1,4-Difluoro-2,5-dimethoxybenzene (CAS 203059-80-7)

  • Molecular Formula : C₈H₈F₂O₂
  • Molecular Weight : 188.14 g/mol
  • Key Differences: Methoxy groups at 2- and 5-positions instead of 2- and 6-positions. Altered electronic distribution due to meta-methoxy vs. ortho-methoxy substitution.
  • Applications : Used as an intermediate in benzimidazole synthesis for pharmaceutical applications .

1,2-Difluoro-4,5-dimethoxybenzene

  • Molecular Formula : C₈H₈F₂O₂
  • Molecular Weight : 188.14 g/mol
  • Key Differences :
    • Fluorine at 1- and 2-positions and methoxy at 4- and 5-positions.
    • Proximity of fluorine and methoxy groups may lead to steric hindrance or intramolecular interactions.
    • Less common in literature, suggesting niche synthetic utility .

Substituent Functional Group Variants

1,4-Difluoro-2,3-dimethoxytriphenylene

  • Molecular Formula : C₂₀H₁₄F₂O₂
  • Molecular Weight : 332.32 g/mol
  • Key Differences: Extended aromatic triphenylene core with fluorine at 1,4- and methoxy at 2,3-positions. Forms discotic liquid crystals due to planar structure and substituent-driven π-π interactions. Single-crystal X-ray analysis confirms monoclinic packing (space group P2₁/c), relevant for optoelectronic materials .

1,4-Difluoro-2,3-dimethylbenzene (CAS 1736-90-9)

  • Molecular Formula : C₈H₈F₂
  • Molecular Weight : 142.15 g/mol
  • Key Differences :
    • Methyl (-CH₃) groups instead of methoxy (-OCH₃) at 2,3-positions.
    • Methyl’s inductive electron donation vs. methoxy’s resonance effects.
    • Lower polarity and boiling point compared to methoxy analogs.

Halogen-Substituted Analogs

1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9)

  • Molecular Formula : C₆H₂Br₂F₂
  • Molecular Weight : 289.89 g/mol
  • Key Differences :
    • Bromine (electron-withdrawing, polarizable) replaces methoxy groups.
    • Higher molecular weight and reactivity in nucleophilic substitutions.
    • Used in laboratory settings for cross-coupling reactions .

Hydroxyl and Mixed Substituent Derivatives

2,6-Dimethoxyhydroquinone (CAS 15233-65-5)

  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.16 g/mol
  • Key Differences :
    • Hydroxyl (-OH) groups at 1,4-positions vs. fluorine.
    • Hydrogen bonding capacity increases solubility in polar solvents.
    • Found in natural product synthesis and antioxidant research .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
1,4-Difluoro-2,6-dimethoxybenzene - C₈H₈F₂O₂ 188.14 1,4-F; 2,6-OCH₃ Synthetic intermediate (inferred) -
1,4-Difluoro-2,5-dimethoxybenzene 203059-80-7 C₈H₈F₂O₂ 188.14 1,4-F; 2,5-OCH₃ Pharmaceutical synthesis
1,4-Difluoro-2,3-dimethoxytriphenylene - C₂₀H₁₄F₂O₂ 332.32 1,4-F; 2,3-OCH₃ Discotic liquid crystals
1,4-Difluoro-2,3-dimethylbenzene 1736-90-9 C₈H₈F₂ 142.15 1,4-F; 2,3-CH₃ Industrial applications
1,4-Dibromo-2,3-difluorobenzene 156682-52-9 C₆H₂Br₂F₂ 289.89 1,4-Br; 2,3-F Cross-coupling reactions

Biological Activity

1,4-Difluoro-2,6-dimethoxybenzene (DFDMB) is a halogenated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFDMB, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

DFDMB is characterized by the following chemical formula and properties:

  • Molecular Formula : C₈H₈F₂O₂
  • Molecular Weight : 174.14 g/mol
  • Structural Characteristics : The presence of two fluorine atoms and two methoxy groups on the benzene ring significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of DFDMB has been investigated primarily in the context of its potential as a pharmaceutical agent. The compound exhibits several noteworthy properties:

  • Anticancer Activity : DFDMB has been shown to inhibit the proliferation of certain cancer cell lines. Studies indicate that compounds with similar structures can interfere with cellular signaling pathways associated with cancer progression.
  • Antimicrobial Properties : Preliminary research suggests that DFDMB may possess antimicrobial activity against various bacterial strains, although comprehensive studies are still required to establish its efficacy.
  • Neuroprotective Effects : Some derivatives of dimethoxybenzenes have been implicated in neuroprotection, suggesting that DFDMB might also exhibit similar properties.

The mechanisms through which DFDMB exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which could be a mechanism for its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : The introduction of fluorine atoms may enhance the compound's ability to generate ROS, leading to oxidative stress in target cells.

Anticancer Activity

A study published in the Journal of Organic Chemistry highlighted the use of DFDMB as a precursor for synthesizing biologically active compounds through iterative benzyne-furan Diels-Alder reactions. These reactions resulted in products that demonstrated significant anticancer activity against various cell lines .

Antimicrobial Testing

Research conducted at a university laboratory indicated that DFDMB exhibited moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promise for further development into antimicrobial agents .

Neuroprotective Studies

A recent investigation into the neuroprotective effects of dimethoxybenzene derivatives suggests that DFDMB may help mitigate neuronal damage in oxidative stress models. This was assessed using cell viability assays and measurement of apoptotic markers .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialModerate activity against Gram-positive bacteria
NeuroprotectivePotential protective effects against oxidative damage

Q & A

Q. Why do different studies report conflicting biological activities for derivatives of this compound?

  • Methodological Answer : Bioactivity depends on substituent electronic and steric profiles. Use a standardized assay (e.g., MIC testing for antimicrobial activity) with controlled cell lines/pH. Perform SAR studies by systematically varying substituents (e.g., replacing methoxy with ethoxy) and correlate results with computational docking (e.g., AutoDock Vina for enzyme binding) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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